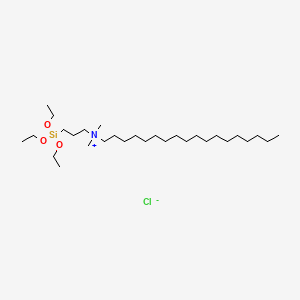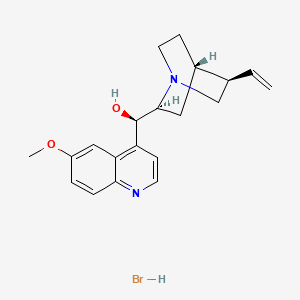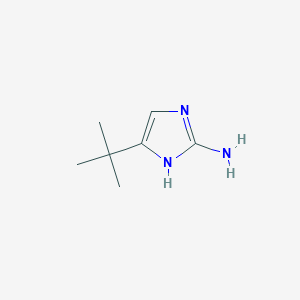
2,3-Diethoxybenzaldehyde
説明
2,3-Diethoxybenzaldehyde is an organic compound with the molecular formula C11H14O3 and a molecular weight of 194.23 . It is used in laboratory chemicals and synthesis of substances .
Molecular Structure Analysis
The molecular structure of 2,3-Diethoxybenzaldehyde consists of a benzene ring substituted with two ethoxy groups at the 2nd and 3rd positions and a formyl group at the 1st position .
Chemical Reactions Analysis
One study mentions the use of a similar compound, 2,3-dihydroxybenzaldehyde, in the Suzuki–Miyaura cross-coupling reaction under microwave irradiation . This reaction is a type of palladium-catalyzed cross-coupling reaction, used to synthesize biaryls, an important class of organic compounds.
Physical And Chemical Properties Analysis
2,3-Diethoxybenzaldehyde is a crystalline substance with a boiling point of 137 °C at 12 mmHg and a melting point of 48-52 °C . It has a density of 1.07 g/mL at 25 °C .
科学的研究の応用
Medicine: Antifungal Applications
2,3-Diethoxybenzaldehyde: has been identified to possess antifungal properties. It functions as part of redox-active benzaldehydes that target cellular antioxidation . This compound could act as a chemosensitizing agent, potentially enhancing the efficacy of conventional antifungal drugs. Its role in medicine could be pivotal in developing new treatments for fungal infections.
Agriculture: Plant Protection
In agriculture, the antifungal activity of 2,3-Diethoxybenzaldehyde could be utilized to protect crops from fungal pathogens . By inhibiting the growth of harmful fungi, it can contribute to the health and yield of agricultural produce, ensuring food security and sustainability.
Materials Science: Schiff Base Formation
2,3-Diethoxybenzaldehyde: is used in the synthesis of Schiff bases, which are valuable in materials science . These compounds have applications in creating new materials with potential uses in electronics, coatings, and as catalysts in various chemical reactions.
Environmental Science: Antioxidation
The antioxidative properties of 2,3-Diethoxybenzaldehyde make it a candidate for environmental applications, particularly in processes that require redox reactions . Its ability to function in cellular antioxidation can be harnessed in environmental biotechnology research.
Cosmetics: Bioactive Ingredient
The antifungal and antioxidative characteristics of 2,3-Diethoxybenzaldehyde may find applications in the cosmetics industry as a bioactive ingredient . It could contribute to the development of skincare products that protect against fungal infections and oxidative stress.
作用機序
Target of Action
2,3-Diethoxybenzaldehyde primarily targets the cellular antioxidation system . This system is crucial for maintaining the redox balance within cells and protecting them from oxidative stress. The compound’s action involves agonism at serotonin 5-HT2A receptors , affecting cognitive and behavioral processes .
Mode of Action
The compound interacts with its targets by disrupting the cellular antioxidation system . It does this by acting as a redox-active compound, destabilizing the redox homeostasis within the cell . This disruption can lead to oxidative stress, which can inhibit microbial growth .
Biochemical Pathways
The affected biochemical pathway is the oxidative stress response pathway . When 2,3-Diethoxybenzaldehyde disrupts the cellular antioxidation system, it leads to an increase in oxidative stress. This can affect various downstream processes, including cell growth, differentiation, and apoptosis .
Pharmacokinetics
Its solubility in methanol suggests that it may be well-absorbed and distributed within the body . The impact of these properties on the compound’s bioavailability is currently unknown.
Result of Action
The primary result of 2,3-Diethoxybenzaldehyde’s action is the inhibition of fungal growth . By disrupting the cellular antioxidation system and increasing oxidative stress, the compound can inhibit the growth of fungi, including strains of Aspergillus and Penicillium .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,3-Diethoxybenzaldehyde. For instance, the compound’s efficacy may be influenced by the presence of other compounds. It has been suggested that 2,3-Diethoxybenzaldehyde could function as a chemosensitizing agent, improving the efficacy of conventional drugs or fungicides . .
Safety and Hazards
2,3-Diethoxybenzaldehyde is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It should be handled with protective gloves, protective clothing, and eye/face protection. It should be used only outdoors or in a well-ventilated area .
特性
IUPAC Name |
2,3-diethoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-3-13-10-7-5-6-9(8-12)11(10)14-4-2/h5-8H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBXMCIHCBBHGJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1OCC)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70436534 | |
| Record name | 2,3-Diethoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70436534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Diethoxybenzaldehyde | |
CAS RN |
24454-82-8 | |
| Record name | 2,3-Diethoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70436534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![2-Ethyloxazolo[4,5-B]pyridine](/img/structure/B1600301.png)

![1'-Benzyl-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B1600303.png)





![Ethanone, 1-[4-(9H-carbazol-9-yl)phenyl]-](/img/structure/B1600317.png)